The synthesis of 6-O-Demethyl-5-deoxyfusarubin primarily occurs through the fermentation of specific fungal strains, particularly Nectria haematococca. The mutant strain redD169.yelY9 has been notably utilized for this purpose. The biosynthetic pathway leading to this compound involves the enzymatic conversion of precursor molecules in the fusarubin biosynthetic pathway, which is disrupted in these mutant strains. The isolation process typically involves extraction techniques followed by chromatographic methods to purify the compound from fermentation broths .
The molecular structure of 6-O-Demethyl-5-deoxyfusarubin can be described as a complex pyranonaphthoquinone framework. Its chemical formula is C₁₁H₈O₅, and it features a characteristic quinone moiety that contributes to its biological activity. The structural elucidation is often performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide detailed information about the arrangement of atoms within the molecule .
6-O-Demethyl-5-deoxyfusarubin is known to participate in various chemical reactions typical of quinones, including nucleophilic addition and oxidation-reduction reactions. These reactions can lead to the formation of various derivatives or can be used in synthetic applications to create new compounds with potential biological activities. The reactivity of the quinone functional group allows it to engage in further transformations that can enhance its pharmacological profile .
The mechanism of action of 6-O-Demethyl-5-deoxyfusarubin is primarily associated with its ability to interact with cellular components, leading to cytotoxic effects against certain cancer cell lines. The compound's structure allows it to generate reactive oxygen species upon reduction, which can induce oxidative stress in cells. This process ultimately triggers apoptotic pathways, making it a candidate for further investigation as an anticancer agent .
6-O-Demethyl-5-deoxyfusarubin has garnered interest for its potential applications in medicinal chemistry due to its cytotoxic properties. Research indicates that it may serve as a lead compound for developing new anticancer therapies. Additionally, its derivatives could be explored for broader pharmacological activities, including antimicrobial properties. Ongoing studies aim to elucidate its full potential within drug discovery frameworks .
6-O-Demethyl-5-deoxyfusarubin is a naphthoquinone pigment belonging to the fusarubin family of fungal secondary metabolites. Its molecular formula is C₁₅H₁₄O₆, with a molecular weight of 290.27 g/mol [4]. The compound’s systematic IUPAC name is 3-acetyl-2,5,8-trihydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-b]pyran-9,10-dione, reflecting its characteristic tetracyclic naphthopyranone scaffold. Key structural features include:
Table 1: Structural Comparison of Fusarubin Derivatives
Compound | Molecular Formula | Key Structural Differences |
---|---|---|
6-O-Demethyl-5-deoxyfusarubin | C₁₅H₁₄O₆ | Lacks methyl at C-6 oxygen; no hydroxyl at C-5 |
Fusarubin | C₁₅H₁₄O₇ | Hydroxyl at C-5; methylated C-6 oxygen |
5-Deoxyfusarubin | C₁₆H₁₆O₆ | Methylated C-6 oxygen; lacks hydroxyl at C-5 |
6-O-Demethyl-5-deoxyanhydrofusarubin | C₁₅H₁₂O₅ | Dehydrated pyran ring; lacks C-5 hydroxyl and C-6 methoxy |
The compound was first identified in 1991 from a biosynthetic mutant (redD169.yelY9) of Nectria haematococca (teleomorph of Fusarium solani) [1] [3]. This mutant was generated through ultraviolet mutagenesis to block the fusarubin biosynthetic pathway, resulting in the accumulation of pathway intermediates previously undetected in wild-type strains. Isolation involved solvent extraction of fungal mycelia followed by chromatographic separation, with structural elucidation achieved via comparative analysis of physico-chemical data (UV-Vis, IR, NMR) against known fusarubin derivatives [1] [3]. Earlier research (1985) on N. haematococca had characterized the structurally related 5-deoxyfusarubin and its anhydro derivative, providing foundational data for identifying this demethylated variant [2]. The compound’s discovery exemplified how mutagenesis could "trap" biosynthetic intermediates, offering insights into the fusarubin pathway.
As a shunt metabolite in the fusarubin pathway, 6-O-demethyl-5-deoxyfusarubin provides critical evidence of the biosynthetic sequence in Nectria haematococca. Its accumulation in a blocked mutant indicates:
Fungal secondary metabolite biosynthesis is governed by spatially organized biosynthetic gene clusters (BGCs). The fusarubin BGC likely encodes a polyketide synthase (PKS), O-methyltransferases, oxidoreductases, and a pathway-specific transcription factor. Mutations in regulatory genes (e.g., laeA homologs) or tailoring enzymes can "silence" the native pathway while activating alternative modifications, explaining the compound’s emergence in mutants [5] [7].
Table 2: Key Fungal Secondary Metabolite Biosynthesis Elements
Element | Function | Relevance to 6-O-Demethyl-5-deoxyfusarubin |
---|---|---|
Polyketide Synthase (PKS) | Assemblies acetyl/malonyl units into polyketide chain | Forms naphthoquinone scaffold |
O-Methyltransferase | Transfers methyl groups to oxygen atoms | Deficient in mutant, causing demethylation at C-6 |
Oxidoreductase | Introduces hydroxyl groups or modifies quinones | Potential disruption prevents C-5 hydroxylation |
Cluster-Specific Regulator | Activates BGC expression | Mutation may silence native fusarubin pathway |
Global Regulator (e.g., LaeA) | Epigenetic control of multiple BGCs | May enable expression of alternative tailoring enzymes |
The compound’s antifungal and anti-mycoplasma activities [4] align with the ecological roles of naphthoquinones in microbial warfare. Its production underscores the metabolic plasticity of N. haematococca in generating bioactive shunt metabolites when primary pathways are blocked—a phenomenon exploitable for targeted discovery of derivatives.
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